(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate
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Overview
Description
(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate: is a chemical compound with the molecular formula C15H26N2O3 . It is a derivative of pyrrolidine, featuring a tert-butyl group and a cyclopentanecarbonyl moiety. This compound is primarily used in research and development, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Amide Coupling Reaction: The starting materials, cyclopentanecarboxylic acid and tert-butyl pyrrolidin-3-ylcarbamate , are reacted under amide coupling conditions using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine) .
Reduction and Protection: Another approach involves the reduction of cyclopentanecarboxylic acid to its corresponding alcohol, followed by protection of the hydroxyl group using tert-butyl carbamate under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanecarboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Chromic acid, KMnO4, and acidic conditions.
Reduction: LiAlH4, ether solvent, and low temperatures.
Substitution: Alkyl halides, aprotic solvents, and strong bases.
Major Products Formed:
Cyclopentanecarboxylic acid: (from oxidation)
Pyrrolidine derivative: (from reduction)
Substituted pyrrolidine derivatives: (from substitution reactions)
Scientific Research Applications
(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate: can be compared with other similar compounds, such as:
tert-Butyl pyrrolidin-3-ylcarbamate
Cyclopentanecarboxylic acid
Pyrrolidine derivatives
Uniqueness: The presence of the tert-butyl group and the cyclopentanecarbonyl moiety distinguishes this compound from its analogs, providing unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(cyclopentanecarbonyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-12-8-9-17(10-12)13(18)11-6-4-5-7-11/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHGJMBXUXYDO-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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